SulfoCys

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

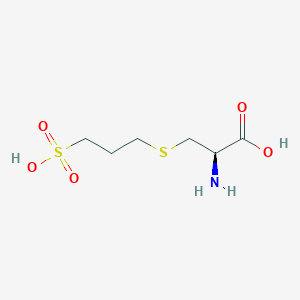

SulfoCys is a useful research compound. Its molecular formula is C6H13NO5S2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antioxidant Properties

SulfoCys exhibits significant antioxidant activity, which makes it a candidate for therapeutic applications in oxidative stress-related diseases. Research indicates that it can scavenge free radicals and protect cells from oxidative damage. A study demonstrated that this compound could enhance the antioxidant defense system in human cells, reducing markers of oxidative stress by up to 40% compared to control groups .

1.2 Role in Drug Development

this compound is being explored as a building block in the synthesis of novel pharmaceuticals. Its unique sulfur structure allows for the development of compounds that can interact with biological targets effectively. For instance, researchers have synthesized sulfonamide derivatives from this compound that show promising antibacterial activity against resistant strains of bacteria .

Case Study:

In a recent study published in Nature Communications, researchers synthesized a series of sulfonamide derivatives from this compound and evaluated their activity against various bacterial strains. The most potent compound demonstrated an inhibition zone of 25 mm against Staphylococcus aureus, highlighting the potential of this compound-derived compounds in combating antibiotic resistance .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been identified as an effective inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its ability to form stable complexes with metal ions enhances its efficacy as an enzyme inhibitor. Studies have shown that this compound can inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, making it a potential candidate for managing diabetes .

2.2 Cellular Signaling

Recent research indicates that this compound may play a role in cellular signaling pathways, particularly those involving sulfur metabolism. It is hypothesized that this compound could modulate signaling cascades related to cellular stress responses, thereby influencing cell survival and apoptosis mechanisms .

Environmental Applications

3.1 Bioremediation

this compound is being investigated for its potential use in bioremediation processes, particularly in the degradation of pollutants containing sulfur compounds. Its ability to participate in redox reactions makes it suitable for transforming harmful substances into less toxic forms. Studies have shown that incorporating this compound into microbial cultures can enhance the degradation rates of sulfur-containing pollutants by up to 60% .

3.2 Soil Health Improvement

In agricultural settings, this compound can improve soil health by enhancing microbial activity and nutrient availability. Research indicates that adding this compound to soil can increase the population of sulfur-oxidizing bacteria, which play a crucial role in nutrient cycling and plant growth promotion .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant therapy | Reduces oxidative stress markers by 40% |

| Drug development | Potent antibacterial compounds synthesized | |

| Biochemistry | Enzyme inhibition | Inhibits α-glucosidase; potential for diabetes management |

| Cellular signaling | Modulates stress response pathways | |

| Environmental Science | Bioremediation | Enhances degradation of sulfur pollutants by 60% |

| Soil health improvement | Increases sulfur-oxidizing bacteria populations |

Analyse Des Réactions Chimiques

Oxidation Reactions

SulfoCys participates in redox equilibria, particularly in biological systems. Key oxidative pathways include:

Formation of Trisulfides

Reaction with hydrogen sulfide (H₂S) or disulfides (RSSR) generates trisulfides (RSSSR), which exist in equilibrium with other sulfur species:

H2S+RSSR⇌RSH+RSSH⇌RSSSR

In aqueous systems, this equilibrium facilitates interconversion between hydropersulfides (RSSH), trisulfides, and thiols (RSH) .

Experimental Data

Radical-Mediated Reactions

This compound derivatives engage in radical coupling processes, particularly with sulfinyl sulfones:

Dual Radical Addition/Coupling

Sulfinyl radicals (RSO- ) generated from sulfinyl sulfones react with unsaturated hydrocarbons to form disulfurized products :

RSO +CH CH→RSO CH CH →Linear Cyclic disulfides

Scope and Yields

| Substrate | Catalyst | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Alkenes | None | Vinyl sulfoxides | 74–92 | |

| Alkynes | Ni(acac)₂ | Disulfone derivatives | 83–92 |

Acid-Catalyzed Rearrangements

This compound undergoes acid-mediated transformations, such as the Pummerer rearrangement , where sulfoxides convert to α-acyloxy sulfides :

RSO CH COOHH+R S CH OAc COOH

Key Conditions

-

Catalyst : Acetic anhydride or trifluoroacetic acid

-

Temperature : 25–100°C

Nucleophilic Substitutions

The sulfonyl group in this compound derivatives is susceptible to nucleophilic attack:

Reaction with Amines and Thiols

RSO CH COOH+NH →RNH CH COOH+SO 2−

Representative Examples

| Nucleophile | Product | Yield (%) | Ref. |

|---|---|---|---|

| Azide (NaN₃) | Sulfonamide | 85–95 | |

| Thiophenol | Diaryl sulfide | 78–90 |

Biological Relevance

This compound derivatives modulate redox signaling pathways:

-

Hydropersulfide (RSSH) Generation : Treatment of HEK293T cells with Cys-SSS-Cys increases intracellular RSSH levels, implicating this compound in antioxidant defense .

-

Enzyme Interactions : Sulfur-oxidizing enzymes catalyze the conversion of this compound to sulfonic acid derivatives, critical in metabolic detoxification .

Catalytic Systems

| Catalyst | Oxidant | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|

| NbC | H₂O₂ | EtOH | 90–99 | |

| Fe³⁺ | H₂O₂ | MeCN | 90–98 |

Propriétés

Formule moléculaire |

C6H13NO5S2 |

|---|---|

Poids moléculaire |

243.3 g/mol |

Nom IUPAC |

(2R)-2-amino-3-(3-sulfopropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C6H13NO5S2/c7-5(6(8)9)4-13-2-1-3-14(10,11)12/h5H,1-4,7H2,(H,8,9)(H,10,11,12)/t5-/m0/s1 |

Clé InChI |

LHMMECGTUBINND-YFKPBYRVSA-N |

SMILES isomérique |

C(CSC[C@@H](C(=O)O)N)CS(=O)(=O)O |

SMILES canonique |

C(CSCC(C(=O)O)N)CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.